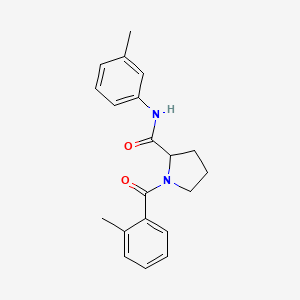![molecular formula C20H22ClN3O2 B5970756 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide](/img/structure/B5970756.png)
2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide, also known as BPHC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPHC is a synthetic molecule that is primarily used as a ligand for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide involves its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the prevention of cell death. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it an ideal candidate for the development of new drugs. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide, including the development of new drug formulations, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties as a material for the development of new technologies.
In conclusion, this compound is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound exhibits potent antioxidant and anti-inflammatory properties, which make it a promising therapeutic agent for the treatment of various diseases. The future research on this compound is expected to lead to the development of new drugs and technologies that can benefit the society.
Synthesis Methods
The synthesis of 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide involves the reaction of 2-chlorobenzaldehyde with 4-butylaniline to form the corresponding Schiff base. This Schiff base is then reacted with ethyl acetoacetate to obtain the final product, this compound.
Scientific Research Applications
2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising therapeutic agent for the treatment of various diseases.
Properties
IUPAC Name |
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-3-4-7-15-10-12-16(13-11-15)23-24-19(14(2)25)20(26)22-18-9-6-5-8-17(18)21/h5-6,8-13,25H,3-4,7H2,1-2H3,(H,22,26)/b19-14+,24-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFSYIPNHMYMY-QEOUCRQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)

![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5970713.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)


![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970735.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylpropanamide](/img/structure/B5970736.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5970740.png)

![3,12,12b-trimethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B5970757.png)
